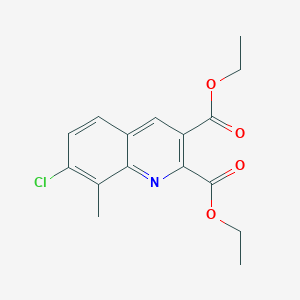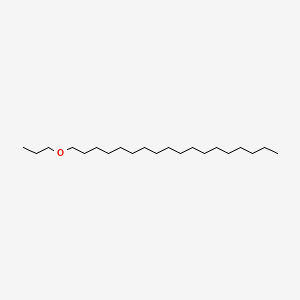
Octadecyl propyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecyl propyl ether: is an organic compound with the molecular formula C21H44O and a molecular weight of 312.5735 g/mol . It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups: an octadecyl group and a propyl group. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including octadecyl propyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar principles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: Octadecyl propyl ether primarily undergoes acidic cleavage reactions . This involves the protonation of the ether oxygen, making it a good leaving group, which can then be eliminated through S_N2, S_N1, or E1 reaction mechanisms.
Common Reagents and Conditions:
Strong acids: such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for the cleavage of ethers.
Reaction Conditions: These reactions typically occur under aqueous conditions and may require heating to proceed efficiently.
Major Products: The cleavage of this compound results in the formation of an alcohol and an alkyl halide . For example, using HI, the products would be octadecanol and propyl iodide.
科学的研究の応用
Octadecyl propyl ether has a range of applications in scientific research due to its unique properties :
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and other biological systems.
Medicine: It can be used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It is employed in the formulation of lubricants, surfactants, and emulsifiers.
作用機序
The mechanism by which octadecyl propyl ether exerts its effects is primarily through its interaction with hydrophobic environments . The ether oxygen can form hydrogen bonds with other molecules, while the long alkyl chains interact with hydrophobic surfaces, stabilizing emulsions and enhancing solubility of hydrophobic compounds.
類似化合物との比較
- Octadecyl acetate
- Octadecyl alcohol
- Propyl ether
Comparison:
- Octadecyl acetate and octadecyl alcohol are similar in their long alkyl chains but differ in their functional groups (ester and alcohol, respectively). These differences affect their reactivity and applications.
- Propyl ether has a shorter alkyl chain compared to octadecyl propyl ether, resulting in different physical properties such as boiling point and solubility.
This compound is unique due to its combination of a long hydrophobic chain and an ether linkage, providing a balance of stability and hydrophobicity that is valuable in various applications.
特性
分子式 |
C21H44O |
|---|---|
分子量 |
312.6 g/mol |
IUPAC名 |
1-propoxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22-20-4-2/h3-21H2,1-2H3 |
InChIキー |
XIHDFPHFJXUOQA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
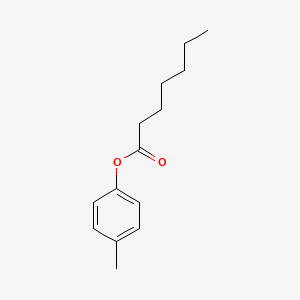
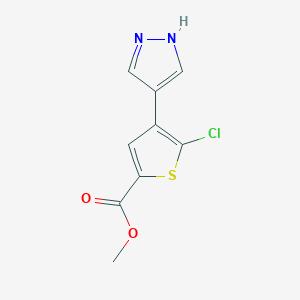
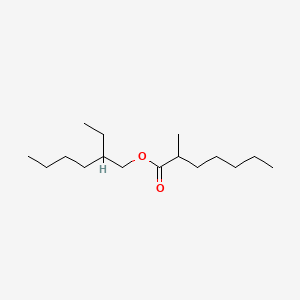
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

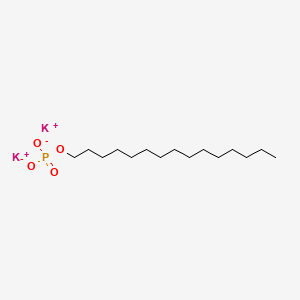
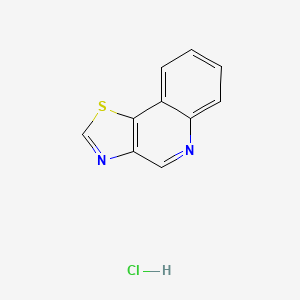
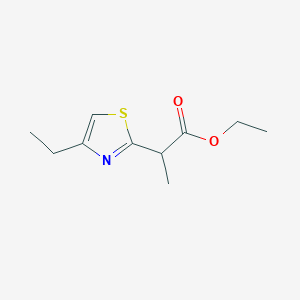
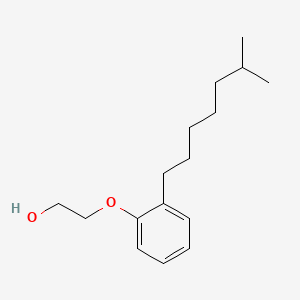
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
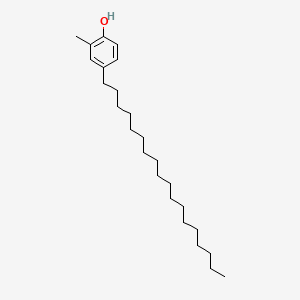
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
